5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzodioxin moiety: This step involves the reaction of a suitable benzodioxin derivative with the oxazole intermediate.
Coupling with the dimethylphenyl group: This final step involves the coupling of the oxazole-benzodioxin intermediate with a dimethylphenyl derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions may target the oxazole ring or the carboxamide group.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological assays: The compound may be tested for its activity against various biological targets, such as enzymes or receptors.
Medicine
Drug development: The compound may serve as a lead compound for the development of new drugs with therapeutic potential.
Industry
Material science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,2-oxazole-3-carboxamide
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and properties compared to similar compounds.
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-12-4-3-5-13(2)19(12)21-20(23)15-11-17(26-22-15)14-6-7-16-18(10-14)25-9-8-24-16/h3-7,10-11H,8-9H2,1-2H3,(H,21,23) |
InChI Key |
VIIBQKARWVFVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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